molecular formula C11H10N2O2 B13099907 2-Methyl-6-phenoxypyrimidin-4(1H)-one

2-Methyl-6-phenoxypyrimidin-4(1H)-one

Cat. No.: B13099907
M. Wt: 202.21 g/mol
InChI Key: ONBOCYTUAHZSDV-UHFFFAOYSA-N
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Description

2-Methyl-6-phenoxypyrimidin-4(1H)-one is a heterocyclic organic compound that belongs to the pyrimidinone family. Compounds in this family are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-phenoxypyrimidin-4(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-methylpyrimidin-4(1H)-one with phenol in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-phenoxypyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different derivatives.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinone oxides, while substitution can produce various functionalized derivatives.

Scientific Research Applications

2-Methyl-6-phenoxypyrimidin-4(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Methyl-6-phenoxypyrimidin-4(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and interactions depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4(1H)-pyrimidinone: Lacks the phenoxy group, leading to different chemical properties.

    6-Phenoxypyrimidin-4(1H)-one: Lacks the methyl group, affecting its reactivity and applications.

Uniqueness

2-Methyl-6-phenoxypyrimidin-4(1H)-one is unique due to the presence of both the methyl and phenoxy groups, which confer specific chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

2-methyl-4-phenoxy-1H-pyrimidin-6-one

InChI

InChI=1S/C11H10N2O2/c1-8-12-10(14)7-11(13-8)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)

InChI Key

ONBOCYTUAHZSDV-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC(=O)N1)OC2=CC=CC=C2

Origin of Product

United States

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